molecular formula C11H17N B2611587 N-Propyl-2,5-dimethylaniline CAS No. 87282-05-1

N-Propyl-2,5-dimethylaniline

Cat. No. B2611587
CAS RN: 87282-05-1
M. Wt: 163.264
InChI Key: UUUCNDYWOCRNPT-UHFFFAOYSA-N
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Description

“N-Propyl-2,5-dimethylaniline” is a chemical compound with the formula C11H17N . It contains a total of 29 bonds, including 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aromatic) .


Synthesis Analysis

The synthesis of “N-Propyl-2,5-dimethylaniline” or similar compounds often involves multiple steps. For instance, the synthesis of azo dye derivatives, which are structurally similar to “N-Propyl-2,5-dimethylaniline”, involves a Schiff-base condensation between 2,3-dimethylaniline and other compounds .


Molecular Structure Analysis

“N-Propyl-2,5-dimethylaniline” has a total of 29 atoms, including 17 Hydrogen atoms, 11 Carbon atoms, and 1 Nitrogen atom . The molecule contains a total of 29 bonds, including 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aromatic) .


Chemical Reactions Analysis

The chemical reactions involving “N-Propyl-2,5-dimethylaniline” or similar compounds are often complex and involve multiple steps. For example, the synthesis of azo dye derivatives, which are structurally similar to “N-Propyl-2,5-dimethylaniline”, involves a Schiff-base condensation between 2,3-dimethylaniline and other compounds .

Scientific Research Applications

Safety and Hazards

“N-Propyl-2,5-dimethylaniline” and similar compounds like N,N-Dimethylaniline are considered hazardous. They are toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes .

Mechanism of Action

Target of Action

Aniline and its dimethyl derivatives reportedly become haematotoxic after metabolic n-hydroxylation of their amino groups . Therefore, it can be inferred that 2,5-dimethyl-N-propylaniline might interact with similar targets.

Mode of Action

It’s known that aniline and its dimethyl derivatives become haematotoxic after metabolic n-hydroxylation of their amino groups . This suggests that 2,5-dimethyl-N-propylaniline might interact with its targets in a similar manner, leading to changes in cellular functions.

Biochemical Pathways

Aniline and its dimethyl derivatives are known to undergo metabolic n-hydroxylation , which suggests that 2,5-dimethyl-N-propylaniline might affect similar pathways. These pathways could potentially lead to downstream effects such as haematotoxicity.

Pharmacokinetics

It’s known that the plasma concentrations of aniline and its dimethyl derivatives after single oral doses in rats were quantitatively measured and semi-quantitatively estimated . The elimination rates of aniline and its dimethyl derivatives based on rat plasma versus time curves were generally rapid . These findings suggest that 2,5-dimethyl-N-propylaniline might have similar ADME properties, which could impact its bioavailability.

Result of Action

Aniline and its dimethyl derivatives reportedly become haematotoxic after metabolic n-hydroxylation of their amino groups . This suggests that 2,5-dimethyl-N-propylaniline might have similar effects on a molecular and cellular level.

Action Environment

It’s known that the spatial distribution of pm25, which can contain various chemical compounds including aniline derivatives, is affected by multiple factors . Therefore, it can be inferred that environmental factors might also influence the action of 2,5-dimethyl-N-propylaniline.

properties

IUPAC Name

2,5-dimethyl-N-propylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-4-7-12-11-8-9(2)5-6-10(11)3/h5-6,8,12H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUCNDYWOCRNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Propyl-2,5-dimethylaniline

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